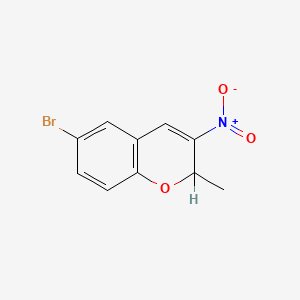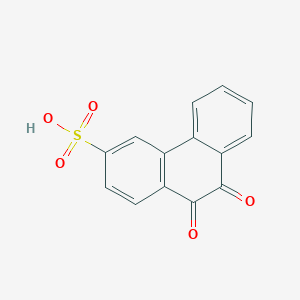
9,10-dioxophenanthrene-3-sulfonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dioxophenanthrene-3-sulfonic Acid is a chemical compound known for its unique structure and properties It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains both sulfonic acid and dioxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dioxophenanthrene-3-sulfonic Acid typically involves the sulfonation of phenanthrene derivatives followed by oxidation. One common method includes the reaction of phenanthrene with sulfuric acid to introduce the sulfonic acid group, followed by oxidation using agents such as potassium permanganate or chromium trioxide to form the dioxo groups.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing robust reaction setups and purification techniques.
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, potentially forming more complex oxidized derivatives.
Reduction: This compound can be reduced to form hydroxy derivatives, which may have different chemical and physical properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation Products: Higher oxidized phenanthrene derivatives.
Reduction Products: Hydroxyphenanthrene derivatives.
Substitution Products: Various substituted phenanthrene derivatives depending on the reagents used.
Scientific Research Applications
9,10-Dioxophenanthrene-3-sulfonic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its redox properties and ability to interact with biological molecules.
Industry: Utilized in the development of advanced materials, such as redox-active polymers and dyes.
Mechanism of Action
The mechanism of action of 9,10-Dioxophenanthrene-3-sulfonic Acid involves its redox activity and ability to interact with various molecular targets. The compound can undergo redox cycling, which allows it to participate in electron transfer reactions. This property is particularly useful in applications such as redox flow batteries and as a catalyst in organic reactions. The sulfonic acid group enhances its solubility and reactivity in aqueous environments, making it suitable for various industrial and research applications.
Comparison with Similar Compounds
3,4-Dihydroxy-9,10-anthraquinone-2-sulfonic Acid: Similar in structure but contains hydroxy groups instead of dioxo groups.
Anthraquinone-2-sulfonic Acid: Lacks the dioxo groups but shares the sulfonic acid functionality.
Uniqueness: 9,10-Dioxophenanthrene-3-sulfonic Acid is unique due to the presence of both dioxo and sulfonic acid groups, which confer distinct redox properties and reactivity. This combination of functional groups makes it particularly versatile in various chemical reactions and applications.
Properties
CAS No. |
51789-38-9 |
|---|---|
Molecular Formula |
C14H8O5S |
Molecular Weight |
288.28 g/mol |
IUPAC Name |
9,10-dioxophenanthrene-3-sulfonic acid |
InChI |
InChI=1S/C14H8O5S/c15-13-10-4-2-1-3-9(10)12-7-8(20(17,18)19)5-6-11(12)14(13)16/h1-7H,(H,17,18,19) |
InChI Key |
AVTLNKKGCFQZRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)S(=O)(=O)O)C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


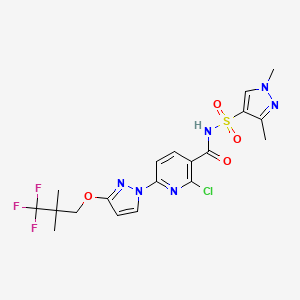
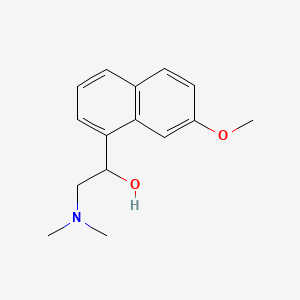
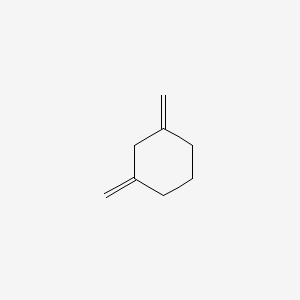

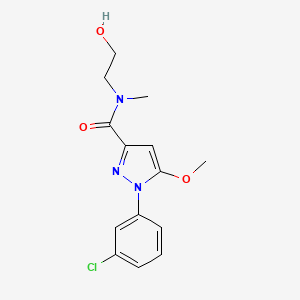
![4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B13942718.png)

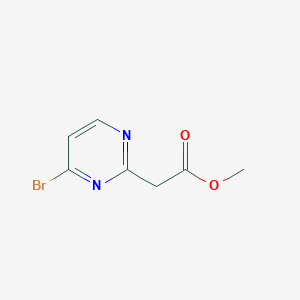

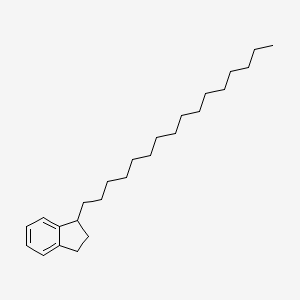
![Tert-butyl 3-[4-({[3-(methoxycarbonyl)-2-nitrophenyl]methylene}amino)phenyl]piperidine-1-carboxylate](/img/structure/B13942757.png)
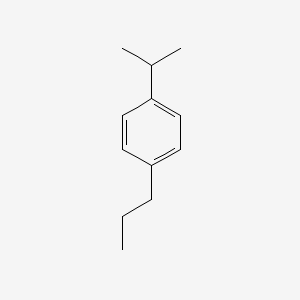
![2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13942766.png)
